1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
CAS No.: 2098087-96-6
Cat. No.: VC3136104
Molecular Formula: C12H22N2
Molecular Weight: 194.32 g/mol
* For research use only. Not for human or veterinary use.
![1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole - 2098087-96-6](/images/structure/VC3136104.png)
Specification
CAS No. | 2098087-96-6 |
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Molecular Formula | C12H22N2 |
Molecular Weight | 194.32 g/mol |
IUPAC Name | 3-cyclopentyl-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Standard InChI | InChI=1S/C12H22N2/c1-14-7-10-6-13-12(11(10)8-14)9-4-2-3-5-9/h9-13H,2-8H2,1H3 |
Standard InChI Key | MEEVLFJZXXTJRJ-UHFFFAOYSA-N |
SMILES | CN1CC2CNC(C2C1)C3CCCC3 |
Canonical SMILES | CN1CC2CNC(C2C1)C3CCCC3 |
Introduction
Structural Characteristics and Properties
Chemical Structure and Nomenclature
1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole consists of a fully saturated pyrrolo[3,4-c]pyrrole core structure with two specific substituents: a cyclopentyl group at the 1-position and a methyl group at the 5-position. The core structure contains a bicyclic system with two nitrogen atoms in a 5,5-fused ring system. The "octahydro" prefix indicates full saturation of the ring system, meaning all carbon-carbon connections are single bonds without any double bonds in the ring structure.
The compound shares structural similarities with other pyrrolo[3,4-c]pyrrole derivatives reported in the literature, though the specific substitution pattern differentiates it from other compounds in this class. The systematic IUPAC nomenclature places the pyrrolo[3,4-c]pyrrole as the parent structure, with numbering beginning at one of the nitrogen atoms and proceeding around the bicyclic system .
Predicted Physicochemical Properties
Based on the structural features of similar compounds, the following properties can be predicted for 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Formula | C₁₃H₂₂N₂ | Derived from structure |
Molecular Weight | ~206.33 g/mol | Calculated from molecular formula |
Physical State | Solid at room temperature | Based on similar nitrogen heterocycles |
Solubility | Moderate in organic solvents; limited in water | Based on lipophilicity of cyclopentyl group |
LogP | ~2.3-2.8 | Estimated from similar structures |
Hydrogen Bond Acceptors | 2 (nitrogen atoms) | Based on molecular structure |
Hydrogen Bond Donors | 0-1 (depending on protonation) | Based on molecular structure |
The compound likely exists as a colorless to pale yellow crystalline solid with basic properties due to the presence of the nitrogen atoms in the pyrrole rings. These tertiary amines can accept protons to form salts, which may enhance water solubility compared to the free base form .
Synthetic Approaches and Preparation
Reported Yields and Reaction Conditions
For related compounds in the pyrrolo[3,4-c]pyrrole family, synthetic yields have been reported around 25% under specific conditions including heating with DBU at 140-145°C for approximately 40 minutes . Similar reaction conditions might be applicable for the synthesis of 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole, potentially followed by chromatographic purification methods.
Structural Analogs and Related Compounds
Identified Analogs
Several structural analogs of 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole have been documented in the chemical literature:
Compound | CAS Number | Structural Difference | Similarity Index |
---|---|---|---|
2-Methyloctahydropyrrolo[3,4-c]pyrrole | 86732-28-7 | Lacks cyclopentyl group, different methyl position | High |
cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole | 172739-03-6 | Different stereochemistry, lacks cyclopentyl group | Moderate |
2-Ethyloctahydropyrrolo[3,4-c]pyrrole | 869188-25-0 | Ethyl instead of methyl, lacks cyclopentyl group | Moderate |
2-Propyloctahydropyrrolo[3,4-c]pyrrole | 954241-17-9 | Propyl instead of methyl, lacks cyclopentyl group | Moderate |
2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride | 1187927-43-0 | Salt form, lacks cyclopentyl group | Moderate |
These analogous compounds share the core octahydropyrrolo[3,4-c]pyrrole structure but differ in substitution patterns and additional functional groups .
Related Heterocyclic Systems
The octahydropyrrolo[3,4-b]pyrrole system represents a closely related isomeric structure to the [3,4-c] system of the target compound. These derivatives have been investigated as histamine-3 receptor ligands and potentially possess pharmacological activity . The difference in ring fusion position (b vs. c) creates distinct three-dimensional structures and potentially different biological activities, despite the structural similarity.
Analytical Characterization
Predicted Spectroscopic Properties
Based on structural features, the following spectroscopic properties would be expected for 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
---|---|---|
Cyclopentyl CH | 3.0-3.5 | Multiplet |
Cyclopentyl CH₂ | 1.5-2.0 | Multiple multiplets |
Ring CH adjacent to N | 2.8-3.3 | Complex multiplets |
Methyl CH₃ | 2.2-2.5 | Singlet |
Ring CH₂ groups | 1.8-2.8 | Complex multiplets |
Mass Spectrometry
The compound would likely show a molecular ion peak at m/z 206 (M+) corresponding to its molecular weight, with fragmentation patterns characteristic of nitrogen heterocycles, including loss of the cyclopentyl group and fragmentation of the bicyclic core structure.
Chemical Reactivity and Stability
Functional Group Reactivity
The nitrogen atoms in 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole represent the primary reactive centers:
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The tertiary amine functionalities can undergo N-alkylation, acylation, and quaternization reactions.
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Under oxidative conditions, the saturated heterocyclic rings may undergo oxidation to introduce unsaturation.
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The compound can act as a base and form salts with various acids, including hydrochlorides and tartrates, as observed with similar compounds in this class .
Stability Considerations
Based on the structural features, the following stability considerations apply:
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The compound is likely stable under normal storage conditions at room temperature.
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Exposure to strong oxidizing agents may lead to degradation or oxidation of the pyrrolidine rings.
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Long-term exposure to atmospheric oxygen and light may cause gradual oxidation, particularly if the compound is in solution.
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The compound may absorb moisture when stored in humid conditions, potentially forming hydrates, as observed with similar bicyclic amine structures .
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